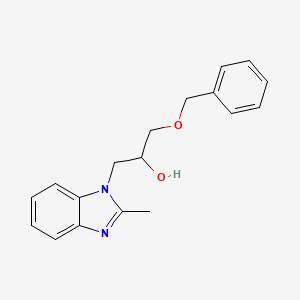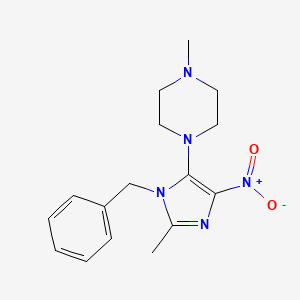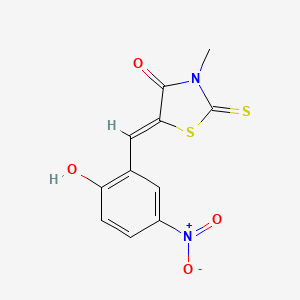![molecular formula C14H20Cl3NO B4935833 1-[3-(2,3-dichlorophenoxy)propyl]piperidine hydrochloride](/img/structure/B4935833.png)
1-[3-(2,3-dichlorophenoxy)propyl]piperidine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[3-(2,3-dichlorophenoxy)propyl]piperidine hydrochloride, also known as DSP-4, is a chemical compound that has been widely used in scientific research as a neurotoxin. It is a selective noradrenergic neurotoxin that destroys noradrenergic neurons in the brain and spinal cord. DSP-4 has been used to study the role of noradrenaline in various physiological and pathological processes, including stress, anxiety, depression, learning, memory, and neurodegeneration.
作用機序
1-[3-(2,3-dichlorophenoxy)propyl]piperidine hydrochloride selectively destroys noradrenergic neurons by binding to the noradrenaline transporter and entering the neuron. Once inside the neuron, 1-[3-(2,3-dichlorophenoxy)propyl]piperidine hydrochloride is metabolized to a reactive intermediate that causes oxidative damage, leading to the destruction of the neuron. The destruction of noradrenergic neurons by 1-[3-(2,3-dichlorophenoxy)propyl]piperidine hydrochloride results in a depletion of noradrenaline in the brain and spinal cord.
Biochemical and Physiological Effects
The depletion of noradrenaline in the brain and spinal cord by 1-[3-(2,3-dichlorophenoxy)propyl]piperidine hydrochloride has been shown to have a wide range of biochemical and physiological effects. These effects include changes in behavior, cognition, and neurodegeneration. 1-[3-(2,3-dichlorophenoxy)propyl]piperidine hydrochloride has been shown to increase anxiety-like behavior, impair learning and memory, and accelerate neurodegeneration in animal models. The effects of 1-[3-(2,3-dichlorophenoxy)propyl]piperidine hydrochloride on behavior and cognition are thought to be due to the depletion of noradrenaline in the brain, which is involved in regulating these processes.
実験室実験の利点と制限
One advantage of using 1-[3-(2,3-dichlorophenoxy)propyl]piperidine hydrochloride in lab experiments is its selectivity for noradrenergic neurons. This allows researchers to selectively destroy noradrenergic neurons without affecting other types of neurons. Another advantage is the well-established synthesis method and the availability of 1-[3-(2,3-dichlorophenoxy)propyl]piperidine hydrochloride from commercial sources. One limitation of using 1-[3-(2,3-dichlorophenoxy)propyl]piperidine hydrochloride is the potential for off-target effects, such as the depletion of other neurotransmitters or the induction of inflammation. Another limitation is the potential for species-specific effects, as the sensitivity to 1-[3-(2,3-dichlorophenoxy)propyl]piperidine hydrochloride may vary between species.
将来の方向性
There are several future directions for research on 1-[3-(2,3-dichlorophenoxy)propyl]piperidine hydrochloride. One direction is to investigate the role of noradrenaline in neurodegenerative diseases such as Parkinson's and Alzheimer's. Another direction is to investigate the effects of 1-[3-(2,3-dichlorophenoxy)propyl]piperidine hydrochloride on other neurotransmitter systems and their interactions with noradrenaline. Additionally, the development of more selective noradrenergic neurotoxins could help to further elucidate the role of noradrenaline in various physiological and pathological processes.
合成法
1-[3-(2,3-dichlorophenoxy)propyl]piperidine hydrochloride can be synthesized by reacting 2,3-dichlorophenol with 3-(2-chloroethyl)piperidine in the presence of a base, followed by hydrolysis and salt formation. The synthesis method is well-established and has been described in several publications.
科学的研究の応用
1-[3-(2,3-dichlorophenoxy)propyl]piperidine hydrochloride has been extensively used in scientific research to study the role of noradrenaline in various physiological and pathological processes. It has been used to investigate the effects of noradrenaline depletion on behavior, cognition, and neurodegeneration in animal models. 1-[3-(2,3-dichlorophenoxy)propyl]piperidine hydrochloride has been used in studies on stress, anxiety, depression, learning, memory, and addiction. It has also been used to investigate the role of noradrenaline in neurodegenerative diseases such as Parkinson's and Alzheimer's.
特性
IUPAC Name |
1-[3-(2,3-dichlorophenoxy)propyl]piperidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19Cl2NO.ClH/c15-12-6-4-7-13(14(12)16)18-11-5-10-17-8-2-1-3-9-17;/h4,6-7H,1-3,5,8-11H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWCXOQFZKPTEQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCCOC2=C(C(=CC=C2)Cl)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20Cl3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(2,3-Dichlorophenoxy)propyl]piperidine;hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![9-{2-[(4-bromobenzyl)oxy]phenyl}-10-methyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione](/img/structure/B4935755.png)


![N-[(1-cyclopentyl-4-piperidinyl)methyl]-5-[(2,4-difluorophenoxy)methyl]-3-isoxazolecarboxamide](/img/structure/B4935787.png)
![3-(2-chlorophenyl)-5-methyl-7-(4-morpholinyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4935795.png)
![N,N'-1,2-ethanediylbis[4-(2,4-dichlorophenoxy)butanamide]](/img/structure/B4935797.png)
![2-chloro-N-{3-[(4-nitrobenzoyl)amino]phenyl}benzamide](/img/structure/B4935799.png)




![[1-(cyclohexylmethyl)-2-pyrrolidinyl]methanol](/img/structure/B4935846.png)
![10-acetyl-11-(2-methoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4935851.png)
